Dysprosium boride

Description

Properties

CAS No. |

12008-04-7 |

|---|---|

Molecular Formula |

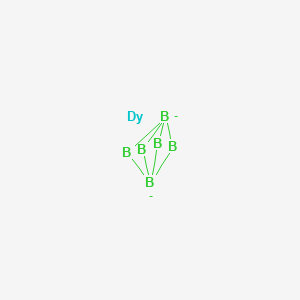

B6Dy-2 |

Molecular Weight |

227.4 g/mol |

IUPAC Name |

dysprosium;2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane |

InChI |

InChI=1S/B6.Dy/c1-2-5(1)3-4(5)6(1,2)3;/q-2; |

InChI Key |

LKQWUOGFVNOSMD-UHFFFAOYSA-N |

Canonical SMILES |

B12B3[B-]14B5[B-]23B45.[Dy] |

Origin of Product |

United States |

Preparation Methods

General Preparation Methods for Metal Borides

Metal borides are typically prepared through high-temperature reactions involving metal components and boron sources. Common methods include:

Molten Metal Menstruum Method : This involves using a molten metal bath, such as sodium or potassium, to facilitate the reaction between metal oxides or halides and boron compounds at high temperatures (around 1500°F to 2000°F).

Sol-Gel Combustion Method : This technique involves the use of sol-gel precursors that undergo auto-ignition to produce boride powders. It is particularly useful for ternary transition metal borides.

Analysis and Characterization

Characterization of dysprosium boride would involve techniques such as X-ray diffraction (XRD) to confirm the crystal structure and phase purity, scanning electron microscopy (SEM) for morphology analysis, and vibrating sample magnetometry (VSM) to study magnetic properties.

Data Table: General Properties of Metal Borides

| Compound | Preparation Method | Temperature (°F) | Product Characteristics |

|---|---|---|---|

| Titanium Boride | Molten Metal Menstruum | 1600 | Microcrystalline Size |

| Zirconium Boride | Molten Metal Menstruum | 1600 | High Yield, Microcrystalline |

| This compound | Hypothetical | 1500-1600 | Potential Magnetic Properties |

Note: The table provides general information on metal borides and hypothetical conditions for this compound synthesis.

Chemical Reactions Analysis

Solid-State Reactions

-

Dy + B → DyB₂, DyB₄, DyB₆, DyB₁₂, DyB₆₆ :

Binary borides form through peritectic or congruent melting reactions. For example:

Solid-State Metathesis (SSM)

Rapid SSM reactions between DyCl₃ and MgB₂ yield dysprosium monoborides (DyB) at 1,412°C :

This method achieves ~80% yield with no sustained external heating .

Molten-Salt Electrolysis

Electrolysis in Dy₂O₃–B₂O₃–MgO–MgF₂ melts at 1,223–1,273 K produces DyBₓ, though contamination by borates/fluorides is common .

| Boride | Synthesis Method | Temperature (K) | Key Byproducts |

|---|---|---|---|

| DyB₂ | Solid-State (Peritectic) | 2,370 | – |

| DyB₄ | Congruent Melting | 2,770 | – |

| DyB₆ | SSM/Electrolysis | 1,200–1,412 | MgCl₂, B |

Decomposition Reactions

Dysprosium borides decompose under extreme conditions:

Reactions with Acids

Dysprosium borides dissolve in dilute acids, releasing H₂ and forming Dy³⁺ complexes:

The reaction rate increases with acid concentration and temperature.

Reactivity with Halogens

DyBₓ reacts vigorously with halogens at >200°C :

Products include dysprosium trihalides (DyX₃) and boron trihalides (BX₃).

| Halogen | Product | Color | Reaction Conditions |

|---|---|---|---|

| F₂ | DyF₃ + BF₃ | Green | 200°C, anhydrous |

| Cl₂ | DyCl₃ + BCl₃ | White | 250°C, excess Cl₂ |

Redox Behavior

Dysprosium borides act as reducing agents in redox reactions:

-

With O₂ :

-

With S :

High-Temperature Stability

Dysprosium borides exhibit exceptional thermal stability:

-

DyB₆ : Stable in dry air up to 1,000°C but oxidizes in moist air .

-

DyB₁₂ : Retains structure under inert atmospheres up to 2,300°C .

Ternary and Complex Formation

Dysprosium borides form ternary compounds with carbon, nitrogen, or transition metals:

Electrochemical Behavior

In molten KCl–NaCl electrolytes, dysprosium borides participate in redox reactions:

Scientific Research Applications

Dysprosium boride has a wide range of applications in scientific research due to its unique properties:

Chemistry: It is used as a catalyst in various chemical reactions, particularly in the synthesis of organic compounds.

Biology: this compound nanoparticles are being explored for their potential use in biomedical applications, including drug delivery and cancer therapy.

Medicine: Its magnetic properties make it suitable for use in magnetic resonance imaging (MRI) contrast agents.

Industry: this compound is used in the production of high-performance magnets, which are essential components in electric motors, wind turbines, and other advanced technologies.

Mechanism of Action

The mechanism by which dysprosium boride exerts its effects is primarily related to its electronic structure and magnetic properties. The compound’s unique arrangement of dysprosium and boron atoms allows for strong magnetic interactions, making it an effective material for applications requiring high magnetic performance. Additionally, its high thermal stability and resistance to oxidation contribute to its effectiveness in various industrial processes.

Comparison with Similar Compounds

Lanthanum Boride (LaB₆)

Key Differences :

- LaB₆ is renowned for its low work function and high electron emissivity, making it ideal for electron microscopy cathodes. DyB₆, while structurally similar, lacks comparable emissivity but excels in neutron absorption due to dysprosium’s high thermal neutron cross-section (∼940 barns) .

Neodymium Iron Boride (Nd₂Fe₁₄B)

Functional Contrast :

- Dysprosium is integral to DyB₆’s structure, whereas in Nd₂Fe₁₄B magnets, dysprosium is added as a dopant (≤12 wt.%) to improve coercivity and thermal stability.

Gadolinium Boride (GdB₆)

| Property | This compound (DyB₆) | Gadolinium Boride (GdB₆) |

|---|---|---|

| Neutron Absorption | High (Dy: 940 barns) | Higher (Gd: 49,000 barns) |

| Magnetic Ordering | Antiferromagnetic (TN ~ 10 K) | Ferromagnetic (TC ~ 300 K) |

Iron Borides (FeB, Fe₂B)

| Property | This compound (DyB₆) | Iron Boride (Fe₂B) |

|---|---|---|

| Hardness | ~15 GPa | ~18 GPa |

| Ductility | Brittle | Brittle |

| Primary Use | Nuclear applications | Wear-resistant coatings |

Mechanical Behavior :

Table 1. Comparative Properties of Selected Borides

Biological Activity

Dysprosium boride (DyB6) is an inorganic compound composed of dysprosium and boron, known for its unique properties such as high melting point, thermal stability, and good electronic and thermal conductivity. This compound has garnered interest in various scientific fields, particularly in catalysis and materials science. This article focuses on the biological activity of this compound, exploring its potential applications and effects based on recent research findings.

This compound is typically synthesized through high-temperature reactions between dysprosium and boron. The resulting compound forms black crystals with metallic characteristics. Its chemical structure allows it to participate in various reactions, including oxidation and reduction, which are crucial for its applications in catalysis.

Properties Table

| Property | Value |

|---|---|

| CAS Number | 12310-43-9 |

| Molecular Formula | DyB6 |

| Molecular Weight | 227.37 g/mol |

| Melting Point | 2,500 °C (approx.) |

| Conductivity | Good |

The biological activity of this compound is not extensively documented; however, its role as a catalyst in various chemical reactions suggests potential indirect biological implications. The compound's ability to modulate local electronic structures can influence biochemical pathways when used in specific applications.

Case Studies and Research Findings

- Electrocatalytic Reactions : this compound has been shown to act as an effective catalyst in electrocatalytic processes. Its unique electronic properties allow for enhanced surface adsorption, which can be beneficial in biochemical applications where reaction efficiency is critical.

- Magnetic Properties : Recent studies have highlighted the magnetic anisotropy of dysprosium complexes, which may have implications for biomedical applications such as targeted drug delivery systems or magnetic resonance imaging (MRI) contrast agents. The slow magnetic relaxation observed in these complexes indicates potential for use in advanced magnetic therapies .

- Photoluminescence : The incorporation of dysprosium into various matrices has resulted in materials exhibiting photoluminescent properties. This characteristic could be leveraged in bioimaging techniques, where luminescent markers are essential for visualizing biological processes .

Comparative Analysis with Similar Compounds

This compound can be compared to other metal borides regarding their catalytic capabilities and biological interactions. For instance, while titanium boride is known for its hardness and wear resistance, this compound's unique electronic properties make it more suitable for applications requiring enhanced catalytic activity.

| Compound | Key Feature | Biological Application |

|---|---|---|

| This compound | High catalytic efficiency | Potential use in electrocatalysis |

| Titanium Boride | Hardness and wear resistance | Industrial coatings |

| Lanthanum Boride | Electrochemical activity | Energy storage systems |

Q & A

Q. What are the established methods for synthesizing high-purity Dysprosium boride (DyB₆), and how do experimental conditions influence phase formation?

- Methodological Answer : DyB₆ is typically synthesized via solid-state reactions, arc melting, or high-pressure sintering. Key parameters include stoichiometric ratios of Dysprosium and boron, reaction temperature (1,200–1,800°C), and inert atmosphere control (e.g., argon) to prevent oxidation. For example:

Q. What characterization techniques are critical for confirming the phase purity and stoichiometry of DyB₆?

- Methodological Answer :

- XRD : Identifies crystal structure and phase purity by comparing peaks to reference databases.

- SEM-EDS/WDS : Quantifies elemental composition and detects impurities (e.g., oxygen).

- X-ray Photoelectron Spectroscopy (XPS) : Confirms boron bonding states and surface contamination .

- Neutron Diffraction : Resolves atomic positions in complex boride structures .

Q. How do researchers determine the electronic structure of DyB₆, and what theoretical models are commonly applied?

- Methodological Answer : Density Functional Theory (DFT) simulations are used to predict band structure and magnetic properties. Experimental validation involves:

- Angle-Resolved Photoemission Spectroscopy (ARPES) : Maps Fermi surfaces.

- Magnetization Measurements (SQUID) : Quantifies magnetic ordering (e.g., antiferromagnetic transitions at ~15 K) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported thermoelectric properties of DyB₆ across different studies?

- Methodological Answer : Variations in Seebeck coefficient and thermal conductivity often arise from differences in:

- Synthesis Routes : Arc-melted samples may exhibit higher defect density than sintered pellets.

- Measurement Techniques : Use steady-state vs. laser flash methods for thermal diffusivity.

- Data Normalization : Account for sample geometry and porosity using the Wiedemann-Franz law .

Q. What experimental strategies mitigate oxygen contamination during DyB₆ synthesis, and how is contamination quantified?

- Methodological Answer :

- Inert Atmosphere Control : Use ultra-high-purity argon with oxygen traps.

- Post-Synthesis Annealing : Reduces surface oxides at 800°C under vacuum.

- Quantification : Oxygen content is measured via inert gas fusion analysis (IGA) or secondary ion mass spectrometry (SIMS) .

Q. What methodological considerations are essential when designing high-temperature stability experiments for DyB₆?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conducted under controlled atmospheres to track oxidation onset (typically >800°C in air).

- In-Situ XRD : Monitors phase transitions during heating cycles.

- Sample Encapsulation : Use tungsten or tantalum crucibles to prevent reaction with furnace elements .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the mechanical hardness of DyB₆?

- Methodological Answer : Discrepancies in Vickers hardness values (e.g., 15–22 GPa) may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.